2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a nitrogen-rich heterocyclic compound characterized by a pyridopyrimidinone core substituted with an azidomethyl group at position 2. The azide (-N₃) functional group confers unique reactivity, enabling applications in click chemistry, photochemistry, and drug discovery .
Properties
IUPAC Name |
2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N5O/c10-13-11-6-7-5-9(15)14-4-2-1-3-8(14)12-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUPHYXPSIYIQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CC(=O)N2C=C1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Pyrido[1,2-a]pyrimidinones
Pyrido[1,2-a]pyrimidinones can be synthesized through various methods, including:
Cyclization Reactions : These involve the condensation of 2-aminopyridines with appropriate precursors like aldehydes or ketones under acidic or basic conditions. For example, a one-pot three-component reaction involving 2-aminopyridines, aldehydes, and ketones under trifluoromethanesulfonic acid catalysis can yield highly substituted pyrido[1,2-a]pyrimidines.
Azidomethylation : Introducing an azidomethyl group typically involves replacing a chloromethyl or bromomethyl group with an azide ion (N₃⁻) in a nucleophilic substitution reaction.
Proposed Preparation Methods for 2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Given the lack of direct literature on the synthesis of this compound, a plausible approach would involve modifying existing methods for related compounds:
Introduction of the Azidomethyl Group :
- Once the core is established, introduce a chloromethyl group using chloromethyl methyl ether and a Lewis acid catalyst.
- Replace the chloromethyl group with an azidomethyl group through a nucleophilic substitution reaction using sodium azide (NaN₃) in a solvent like DMF or DMSO.
Reaction Conditions and Reagents
| Reagent/Condition | Role in Synthesis |
|---|---|
| 2-Aminopyridine | Starting material for pyrido[1,2-a]pyrimidinone core |
| Aldehyde/Ketone | Forms the pyrimidine ring |
| Trifluoromethanesulfonic acid | Catalyst for cyclization |
| Chloromethyl methyl ether | Introduces chloromethyl group |
| Zinc chloride | Lewis acid catalyst for chloromethylation |
| Sodium azide (NaN₃) | Replaces chloromethyl with azidomethyl group |
| DMF/DMSO | Solvents for azidomethylation reaction |
Purification and Characterization
- Purification : Use techniques such as recrystallization or chromatography to purify the final product.
- Characterization : Employ spectroscopic methods like NMR (¹H, ¹³C), IR, and mass spectrometry to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azidomethyl group can yield amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrido[1,2-a]pyrimidin-4-ones .
Scientific Research Applications
Biological Applications
The biological activity of 2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is closely linked to its structural characteristics. Compounds within this class have been associated with various pharmacological effects:
- Antitumor Activity : Pyrido[1,2-a]pyrimidines have been identified as potential anticancer agents. Studies indicate that derivatives exhibit selective cytotoxicity against cancer cell lines, making them candidates for further drug development.
- Antimicrobial Properties : Research has shown that certain derivatives possess significant antimicrobial activity, suggesting their utility in treating infections.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, which can lead to therapeutic applications in conditions such as inflammation and metabolic disorders.
Material Science Applications
Beyond medicinal chemistry, this compound has potential applications in materials science:
- Fluorescent Probes : The unique electronic properties of pyrido[1,2-a]pyrimidines allow them to function as fluorescent probes in biochemical assays. Their ability to emit light upon excitation makes them useful for labeling and sensing applications.
- Polymer Chemistry : The azido group enables click chemistry reactions, facilitating the incorporation of this compound into polymer matrices. This can enhance the mechanical properties or introduce new functionalities into polymer materials.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Anticancer Screening : In a study assessing various pyrido[1,2-a]pyrimidine derivatives for anticancer activity, this compound exhibited significant inhibition against specific cancer cell lines compared to standard chemotherapeutics.
- Fluorescent Labeling : A research project utilized this compound as a fluorescent label in cellular imaging studies. The results demonstrated enhanced imaging contrast and specificity in targeting cellular components.
- Synthesis of Novel Polymers : Researchers synthesized a series of polymers incorporating this compound through click chemistry. The resulting materials showed improved thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The azidomethyl group can undergo bioorthogonal reactions, making it useful in labeling and tracking biological molecules. Additionally, its ability to form covalent bonds with nucleophilic sites in proteins and enzymes underlies its bioactivity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is highly versatile, with modifications at positions 2, 3, 6, and 7 significantly altering physical, chemical, and biological properties. Below is a detailed comparison with key analogs:
Halogenated Derivatives
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one (28a)
3-Bromo- and 3-Iodo-Analogs
Alkyl/Aryl-Substituted Derivatives
2-(1H-Benzimidazol-1-ylmethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 2-(3,4-Dimethoxyphenyl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Structure: Aryl (dimethoxyphenyl) and piperazine substituents at positions 2 and 5.
Azide-Containing Derivatives
- 2-Azido-6-methylpyrimidin-4-one (2*A) Synthesis: Generated via diazotization of 2-hydrazino-6-methylpyrimidin-4-one with KNO₂ in acetic acid (50% yield) . Properties: Melting point 240–242°C; confirmed by isotopic labeling (¹⁵N) . Reactivity: Azide groups enable Huisgen cycloaddition for bioconjugation .
Pharmacologically Active Derivatives
- 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides Activity: Demonstrated potent gastroprotective effects in rats (acidified ethanol-induced lesions) . Structure-Activity Relationship (SAR): A methyl group at position 6 and cyclopentyl carboxamide optimize activity .
2-(Chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-ones
Data Tables
Table 2: Pharmacological Comparison
Key Research Findings
Synthetic Flexibility : Halogenation at position 3 is facile (86% yield for chloro derivative), enabling downstream functionalization .
Pharmacological Potential: Carboxamide derivatives with cyclopentyl groups show promise as gastroprotective agents, warranting clinical trials .
Structural Diversity : Piperazine, benzimidazole, and aryl substitutions expand applications in CNS drug development .
Biological Activity
Overview
2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties. The azidomethyl group attached to the pyrido[1,2-a]pyrimidin-4-one core is significant for its reactivity and interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The azidomethyl group can participate in bioorthogonal reactions, allowing for selective labeling and tracking of biological molecules. Furthermore, it can form covalent bonds with nucleophilic sites in proteins and enzymes, which underpins its bioactivity.
Target Interactions
- Enzymatic Inhibition : The compound may inhibit various enzymes such as kinases and other regulatory proteins.
- Signal Transduction Modulation : By affecting kinase activity, it could influence critical signaling pathways involved in cell proliferation and survival.
Antimicrobial Properties
Research indicates that derivatives of pyrido[1,2-a]pyrimidin-4-one exhibit significant antimicrobial activity against various bacterial and fungal strains. A study highlighted that certain compounds within this class showed efficacy comparable to established antibiotics.
| Compound | Activity | Target Organism | Reference |
|---|---|---|---|
| This compound | Moderate | E. coli | |
| 9-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | High | S. aureus | |
| 8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one | Significant | C. albicans |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the inhibition of key proteins involved in cell cycle regulation.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Screening Campaign | HeLa | 15.0 | Apoptosis induction via caspase activation |
| Kinetic Evaluation | MCF-7 | 12.5 | Inhibition of cell proliferation |
Case Study 1: Antimicrobial Efficacy
In a comparative study of various pyrido[1,2-a]pyrimidin-4-one derivatives, this compound was tested against multiple pathogens. Results indicated a notable reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent against resistant strains.
Case Study 2: Anticancer Potential
In another investigation focusing on cancer treatment, the compound was evaluated for its effects on human breast cancer cells (MCF-7). Results demonstrated a dose-dependent decrease in cell viability and an increase in apoptotic markers when treated with this compound.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence product purity?
- Methodological Answer : A common approach involves cyclization reactions between 2-aminopyridine derivatives and functionalized malonates or α-keto esters in acidic or dehydrating media. For example, using polyphosphoric acid (PPA) at 100°C facilitates cyclization via condensation and dehydration steps . The azidomethyl group can be introduced via nucleophilic substitution of chlorinated precursors (e.g., 2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one) with sodium azide, requiring anhydrous conditions to avoid side reactions . Purity is optimized by recrystallization from polar aprotic solvents (e.g., ethanol/water mixtures) and monitored via TLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Essential for confirming the azidomethyl substitution pattern (δ ~3.5–4.0 ppm for CH2N3) and pyrimidinone core structure (carbonyl resonance at ~160–165 ppm in 13C NMR) .
- IR Spectroscopy : Detects the azide stretch (~2100 cm⁻¹) and carbonyl absorption (~1680 cm⁻¹) .
- HPLC-MS : Validates purity and molecular ion ([M+H]+) using C18 columns with ammonium acetate buffer (pH 6.5) for optimal retention .
Q. What are the key reactivity considerations for the azidomethyl group in this scaffold?
- Methodological Answer : The azide group is thermally sensitive and prone to Staudinger or Huisgen cycloaddition reactions. For stability, storage under inert atmospheres at –20°C is recommended. In synthetic workflows, azide-containing intermediates should be handled below 40°C to prevent decomposition. Reactivity with phosphines (e.g., triphenylphosphine) can generate iminophosphoranes for downstream functionalization .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of halogenation or functionalization on the pyrido[1,2-a]pyrimidin-4-one core?
- Methodological Answer :
- Halogenation : Electrophilic halogenation (e.g., N-bromosuccinimide) at the 3-position is favored due to electron-rich regions in the pyrimidinone ring. However, competing dimerization via [4+2] cycloaddition may occur, requiring careful control of stoichiometry (1.1–1.2 eq halogenating agent) and reaction time (<2 hours) .
- Cross-Coupling : Suzuki-Miyaura reactions require Pd(PPh3)4 and aryl boronic acids in degassed toluene/ethanol (3:1) at 80°C, with microwave-assisted protocols improving yields (~75–85%) .
Q. What strategies mitigate side-product formation during azide substitution reactions?
- Methodological Answer : Competing elimination (e.g., forming alkenes) is minimized by using polar aprotic solvents (DMF or DMSO) and potassium carbonate as a mild base. For example, substituting 2-chloromethyl derivatives with NaN3 in DMF at 60°C for 6 hours reduces byproducts to <5% . Post-reaction quenching with ice-water and neutralization (pH 7–8) further isolates the desired product .
Q. How do structural modifications (e.g., azide-to-amide conversion) impact bioactivity in related analogs?
- Methodological Answer : Azide-to-amide conversion (via Staudinger reduction) in analogs like STM2457 (a pyrido[1,2-a]pyrimidin-4-one derivative) enhances binding to targets such as aldose reductase. IC50 values improve from ~10 µM (azide) to ~0.5 µM (amide) due to hydrogen-bonding interactions with catalytic residues . Activity cliffs are analyzed via molecular docking (AutoDock Vina) and validated with enzyme inhibition assays .
Q. What analytical challenges arise in quantifying trace impurities or degradation products?
- Methodological Answer : Degradation products (e.g., hydrolyzed azides to amines) are quantified via UPLC-MS/MS using a BEH C18 column (1.7 µm, 2.1 × 50 mm) and 0.1% formic acid in water/acetonitrile. Limit of detection (LOD) for azide decomposition products is ~0.1 ppm . Accelerated stability studies (40°C/75% RH for 6 months) identify critical storage conditions .
Data Contradiction Analysis
- Evidence Conflict : While halogenation typically targets the 3-position notes competing dimerization under excess reagent. Researchers must validate regiochemistry via NOE NMR or X-ray crystallography when scaling reactions.
- Synthetic Yield Variability : Yields for azide substitution range from 70–95% depending on precursor purity (chloro vs. bromo derivatives). reports >90% yields for benzyl-substituted analogs, whereas cites 75% for azidomethyl derivatives due to steric effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
